molecular formula C17H17N3 B6285763 Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179056-69-0

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6285763
CAS No.: 179056-69-0
M. Wt: 263.34 g/mol
InChI Key: ROXCXWUKVMQIKE-UHFFFAOYSA-N
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Description

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that features a benzyl group attached to a benzylamine moiety, which is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine typically involves the reaction of 4-(2H-pyrazol-3-yl)-benzyl chloride with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by the addition of electrophiles.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylamine, benzyl alcohol.

    Substitution: Various substituted benzyl or pyrazole derivatives.

Scientific Research Applications

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The benzylamine moiety may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-Pyrazol-3-yl)-benzylamine: Shares the pyrazole and benzylamine moieties but lacks the additional benzyl group.

    Benzyl-[4-(1H-pyrazol-5-yl)-benzyl]-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    5-Amino-pyrazoles: Versatile reagents in organic synthesis with similar pyrazole core structures.

Uniqueness

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-2-4-14(5-3-1)12-18-13-15-6-8-16(9-7-15)17-10-11-19-20-17/h1-11,18H,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXCXWUKVMQIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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